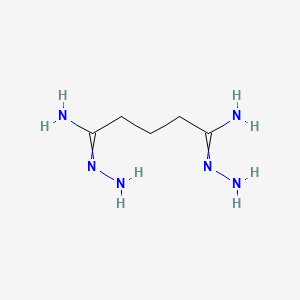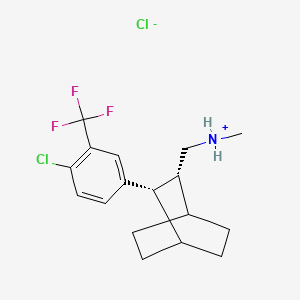
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.2]octane core, which is a rigid and stable structure, and a substituted phenyl group that includes chlorine and trifluoromethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- typically involves multiple steps. The initial step often includes the formation of the bicyclo[2.2.2]octane core through a Diels-Alder reaction. Subsequent steps involve the introduction of the methylamine group and the substituted phenyl group through various substitution and addition reactions. The final step usually involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Methylammonium lead halide: A compound with applications in solar cells and other electronic devices, sharing the methylammonium group.
Uniqueness
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- is unique due to its bicyclic structure and the presence of both chlorine and trifluoromethyl groups. This combination of features imparts specific chemical and physical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
62374-13-4 |
|---|---|
Molecular Formula |
C17H22Cl2F3N |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[(2R,3S)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C17H21ClF3N.ClH/c1-22-9-13-10-2-4-11(5-3-10)16(13)12-6-7-15(18)14(8-12)17(19,20)21;/h6-8,10-11,13,16,22H,2-5,9H2,1H3;1H/t10?,11?,13-,16-;/m1./s1 |
InChI Key |
WKHAKLNSYICTQD-QYTBXVMCSA-N |
Isomeric SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F.[Cl-] |
Canonical SMILES |
C[NH2+]CC1C2CCC(C1C3=CC(=C(C=C3)Cl)C(F)(F)F)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




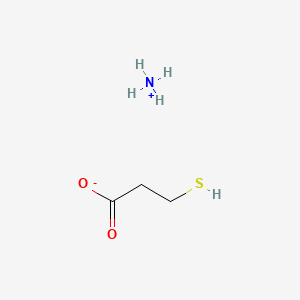
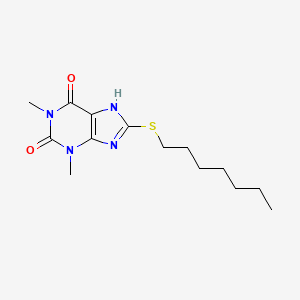
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
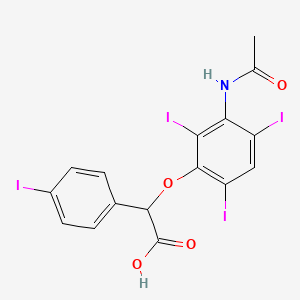
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
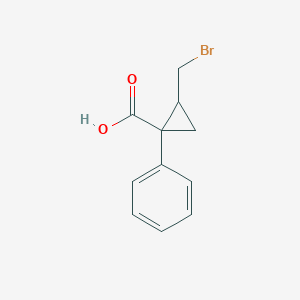
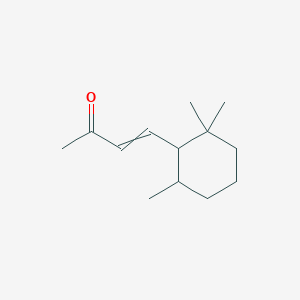
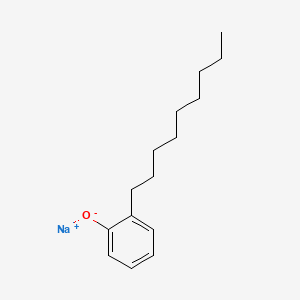
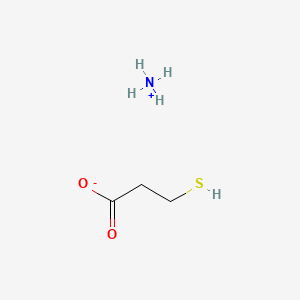
-](/img/structure/B13761479.png)
